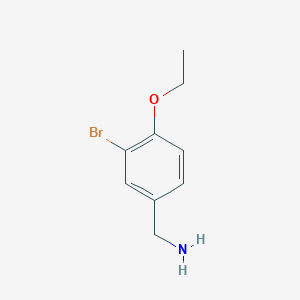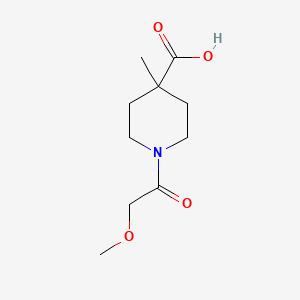
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Descripción general
Descripción
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is a synthetic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies. It has been used as a model compound for studying the mechanisms of action of various drugs, as well as for exploring the effects of different drugs on biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is involved in various synthesis reactions. For instance, Agekyan and Mkryan (2015) demonstrated its use in the synthesis of p-aminobenzoic acid diamides, which are significant in pharmaceutical research (Agekyan & Mkryan, 2015).
- Galadzhun, Kulmaczewski, and Halcrow (2019) synthesized phenyl ester and benzyl ester derivatives from pyridine carboxylic acid, noting their potential in understanding spin states of iron(II) complexes, which is crucial in material science (Galadzhun et al., 2019).
- Tzimopoulos et al. (2010) focused on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, highlighting their structural peculiarities and photophysical properties, relevant in inorganic and coordination chemistry (Tzimopoulos et al., 2010).
Pharmaceutical and Medicinal Chemistry
- The compound is integral in the development of intermediates for pharmaceuticals. Wang et al. (2017) discussed its role in the synthesis of apixaban, an anticoagulant (Wang et al., 2017).
- In the context of medicinal chemistry, Shen et al. (2012) synthesized pyrazole derivatives using a similar compound, noting its structural importance in developing new pharmaceutical agents (Shen et al., 2012).
Chemical and Structural Properties
- Mekheimer et al. (1997) explored the reactions of similar compounds to produce pyranopyridines, which have applications in the development of new organic compounds with unique properties (Mekheimer et al., 1997).
- Shiina et al. (2012) studied the kinetic resolution of secondary benzylic alcohols, using pyridine-carboxylic anhydride, which sheds light on new methods for synthesizing chiral esters (Shiina et al., 2012).
Propiedades
IUPAC Name |
methyl 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18(21)19(8-11-23-12-9-19)13-15-5-2-3-7-17(15)16-6-4-10-20-14-16/h2-7,10,14H,8-9,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNKZAOSTGFTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CC2=CC=CC=C2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)




amine](/img/structure/B1400983.png)